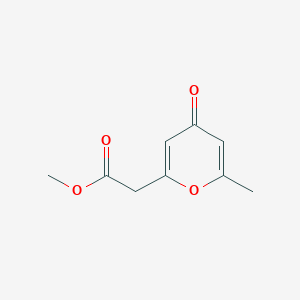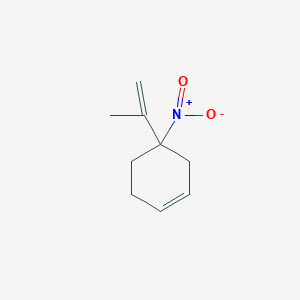
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with a unique structure that includes a nitro group and a prop-1-en-2-yl substituent on a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene typically involves the nitration of 4-(prop-1-en-2-yl)cyclohex-1-ene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and scalability. The use of advanced reactors and catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The double bond in the prop-1-en-2-yl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Major Products Formed
Reduction: 4-Amino-4-(prop-1-en-2-yl)cyclohex-1-ene.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects. The prop-1-en-2-yl group can also participate in binding interactions with proteins and other macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Carvone: 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one.
Menthol: 2-Isopropyl-5-methylcyclohexanol.
Uniqueness
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is unique due to the presence of both a nitro group and a prop-1-en-2-yl group on the cyclohexene ring
Propiedades
Número CAS |
59853-65-5 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-nitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C9H13NO2/c1-8(2)9(10(11)12)6-4-3-5-7-9/h3-4H,1,5-7H2,2H3 |
Clave InChI |
SJOPPTILQKAERJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(CCC=CC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


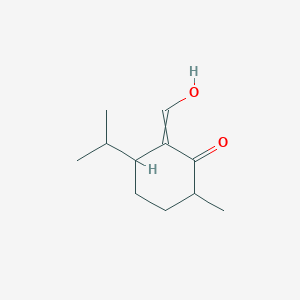
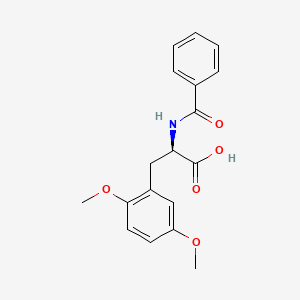
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
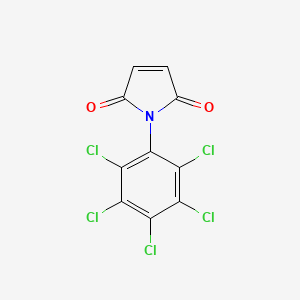
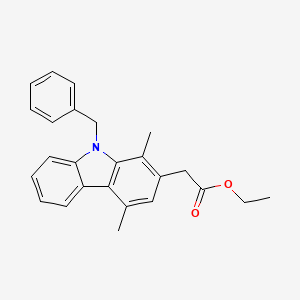
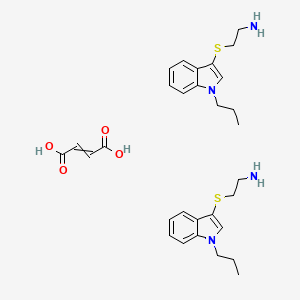
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
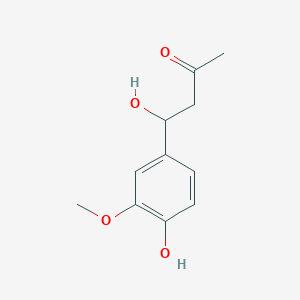
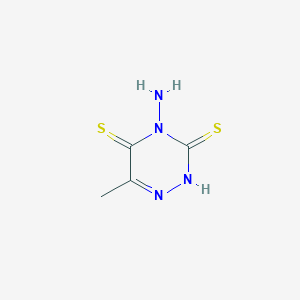
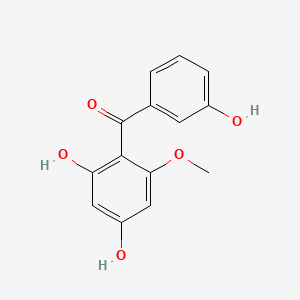

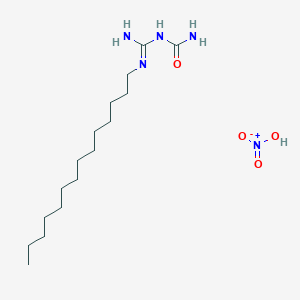
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
